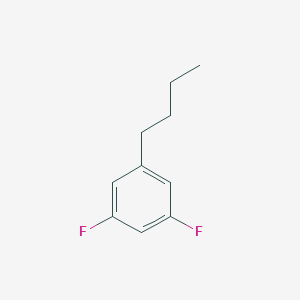

1-Butyl-3,5-difluorobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-butyl-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFGLXVQRLJKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594392 | |

| Record name | 1-Butyl-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-46-0 | |

| Record name | 1-Butyl-3,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butyl-3,5-difluorobenzene from 1,3-difluorobenzene

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of 1-butyl-3,5-difluorobenzene, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis commences with the Friedel-Crafts acylation of 1,3-difluorobenzene with butyryl chloride, catalyzed by aluminum chloride, to yield 1-(3,5-difluorophenyl)butan-1-one. Subsequent reduction of the ketonic intermediate via a Clemmensen or Wolff-Kishner reduction affords the target molecule. This document delves into the mechanistic underpinnings of each reaction, provides detailed, step-by-step experimental protocols, and outlines methods for the characterization and purification of the final product. Safety considerations and a comparative analysis of reduction methodologies are also discussed to provide researchers with a thorough understanding of the process.

Introduction: Significance and Synthetic Strategy

1-Butyl-3,5-difluorobenzene is an important building block in the synthesis of various biologically active molecules. The difluorinated benzene ring imparts unique physicochemical properties, such as enhanced metabolic stability and altered lipophilicity, which are often desirable in drug candidates and agrochemicals.

The synthetic approach detailed herein is a classic and reliable method for the alkylation of an aromatic ring, circumventing the direct Friedel-Crafts alkylation which is prone to carbocation rearrangements and polysubstitution.[1] By first introducing an acyl group and then reducing the ketone, a straight-chain alkyl substituent can be installed with high regioselectivity. The fluorine atoms on the 1,3-difluorobenzene starting material are deactivating towards electrophilic aromatic substitution, yet they direct the incoming electrophile to the C4 position (ortho to one fluorine and para to the other), leading to the desired 3,5-difluoro substitution pattern on the final product.[2]

Mechanistic Insights

Step 1: Friedel-Crafts Acylation

The synthesis begins with the Friedel-Crafts acylation of 1,3-difluorobenzene.[3] This electrophilic aromatic substitution reaction involves the generation of a highly reactive acylium ion.

Mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the chlorine atom of butyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4]

-

Electrophilic Attack: The electron-rich π system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

-

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[4] The product of this step is 1-(3,5-difluorophenyl)butan-1-one.

It is crucial to use a stoichiometric amount of AlCl₃ because the product ketone can form a complex with the Lewis acid, rendering it inactive as a catalyst.[5]

Diagram: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Step 2: Reduction of the Aryl Ketone

The second step involves the reduction of the carbonyl group of 1-(3,5-difluorophenyl)butan-1-one to a methylene group. Two primary methods are suitable for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction. The choice between these methods depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[6][7] It is particularly effective for reducing aryl-alkyl ketones.[8] The reaction is carried out under strongly acidic conditions, which would not be suitable for substrates with acid-sensitive functional groups.[1] The exact mechanism is not fully understood but is thought to involve radical and organozinc intermediates on the surface of the zinc.[7]

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[9][10] The reaction proceeds through the formation of a hydrazone intermediate, which, upon deprotonation and heating, eliminates nitrogen gas to form a carbanion that is subsequently protonated to yield the alkane.[11] This method is ideal for substrates that are sensitive to acid but stable in strong base.[12]

For the synthesis of 1-butyl-3,5-difluorobenzene, where no other acid or base-sensitive groups are present, either method can be employed. The Clemmensen reduction is often favored for its operational simplicity.

Diagram: Ketone Reduction Pathways

Caption: Alternative pathways for ketone reduction.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn. Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[13][14][15] Butyryl chloride is also corrosive and a lachrymator. Handle these reagents with extreme care.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |

| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | -59 | 83 | 1.157 |

| Butyryl Chloride | C₄H₇ClO | 106.55 | -89 | 102 | 1.028 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 192.4 | 180 (subl.) | 2.48 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 |

| Zinc Amalgam (Zn(Hg)) | - | - | - | - | - |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | - | - | 1.18 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | 0.713 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | 2.66 |

Step-by-Step Synthesis

Step 1: Synthesis of 1-(3,5-difluorophenyl)butan-1-one (Friedel-Crafts Acylation)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 equivalents).

-

Solvent and Substrate Addition: Add anhydrous dichloromethane (DCM) to the flask, followed by 1,3-difluorobenzene (1.0 equivalent). Cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Dilute butyryl chloride (1.05 equivalents) with anhydrous DCM in the dropping funnel. Add the butyryl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3,5-difluorophenyl)butan-1-one.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 1-Butyl-3,5-difluorobenzene (Clemmensen Reduction)

-

Preparation of Zinc Amalgam: Activate zinc dust by stirring with a dilute HCl solution, then wash with water. Treat the activated zinc with a solution of mercury(II) chloride. Decant the aqueous solution and wash the resulting zinc amalgam with water.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam. Add water, concentrated HCl, and the crude 1-(3,5-difluorophenyl)butan-1-one from Step 1.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl may be added periodically to maintain a strongly acidic environment. The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling, decant the aqueous layer.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume).

-

Washing: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The final product, 1-butyl-3,5-difluorobenzene, can be purified by vacuum distillation.

Diagram: Experimental Workflow

Sources

- 1. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wolff–Kishner Reduction Reaction | ChemTalk [chemistrytalk.org]

- 11. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction [jove.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 14. nj.gov [nj.gov]

- 15. ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS) [chemicalsafety.ilo.org]

Navigating the Challenges of C-F Bond Activation: A Technical Guide to the Grignard-Based Alkylation of Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of alkyl groups into fluorinated aromatic scaffolds is a cornerstone of modern medicinal and materials chemistry. Difluorobenzenes, in particular, offer a readily available platform for the synthesis of complex molecules with tailored electronic and pharmacokinetic properties. However, the inherent strength and low reactivity of the carbon-fluorine (C-F) bond present a significant synthetic hurdle. This technical guide provides an in-depth exploration of the Grignard reaction and its catalytic variants, primarily the Kumada-Tamao-Corriu coupling, as a strategic approach to the alkylation of difluorobenzene isomers. We will delve into the mechanistic underpinnings of C-F bond activation, analyze the critical experimental parameters that govern reaction success, and provide detailed, field-proven protocols for researchers in drug development and organic synthesis.

The Inertness of the C-F Bond: A Formidable Challenge

The C-F bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 126 kcal/mol in fluorobenzene.[1][2] This exceptional strength renders aryl fluorides, including difluorobenzenes, largely inert to direct nucleophilic attack by standard Grignard reagents.[3][4][5] Unlike their heavier halogen counterparts (Cl, Br, I), the direct displacement of fluoride via an uncatalyzed Grignard reaction is generally not a viable synthetic route.

The primary obstacle lies in the high activation energy required to break the C-F bond. Furthermore, the high electronegativity of fluorine polarizes the C-F bond, but the lone pairs on the fluorine atom also contribute to a partial double bond character through resonance, further strengthening the bond. Consequently, the direct alkylation of difluorobenzene necessitates the use of transition metal catalysis to facilitate C-F bond activation and subsequent C-C bond formation.

The Kumada-Tamao-Corriu Coupling: A Gateway to Alkylated Difluorobenzenes

The most effective and widely employed strategy for the Grignard-based alkylation of aryl halides, including the challenging aryl fluorides, is the Kumada-Tamao-Corriu (Kumada) cross-coupling reaction.[6][7][8] This reaction utilizes a transition metal catalyst, typically based on nickel (Ni) or palladium (Pd), to couple an organomagnesium (Grignard) reagent with an organic halide.[9][10]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Kumada coupling proceeds through a catalytic cycle involving the transition metal in different oxidation states.[7][9]

Figure 1: Generalized Catalytic Cycle for the Kumada Coupling.

The key steps are:

-

Oxidative Addition: The active low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-fluorine bond of the difluorobenzene to form an organometallic intermediate. This is often the rate-limiting step for aryl fluorides.

-

Transmetalation: The alkyl group from the Grignard reagent is transferred to the metal center, displacing the fluoride.

-

Reductive Elimination: The newly formed C-C bond between the aryl and alkyl groups leads to the desired product, and the metal catalyst is regenerated in its low-valent state to re-enter the catalytic cycle.

The Crucial Role of the Catalyst: Nickel vs. Palladium

Both nickel and palladium complexes are effective catalysts for the Kumada coupling, with each offering distinct advantages.

-

Nickel Catalysts: Nickel complexes, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), are often more reactive and cost-effective than their palladium counterparts.[11] They have shown particular efficacy in activating the strong C-F bond.[12] The addition of 1,3-butadiene has been reported to enhance the activity of nickel catalysts in the cross-coupling of alkyl halides with Grignard reagents.[13][14]

-

Palladium Catalysts: Palladium catalysts, such as Pd(OAc)₂ or PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene), often exhibit greater functional group tolerance and can provide higher selectivity.[12][15] Mechanistic studies suggest that a Pd-Mg heterobimetallic species may be involved in lowering the activation energy for C-F bond cleavage, highlighting the cooperative role of the Grignard reagent beyond simple transmetalation.[1][2][16]

Experimental Considerations for the Alkylation of Difluorobenzene Isomers

The successful alkylation of difluorobenzene isomers via Kumada coupling requires meticulous attention to experimental detail. The choice of isomer, Grignard reagent, catalyst, and reaction conditions will significantly impact the yield and purity of the product.

Reactivity of Difluorobenzene Isomers

Choice of Alkyl Grignard Reagent

The nature of the alkyl Grignard reagent is a critical factor.

-

Primary Alkyl Grignards: Reagents such as ethylmagnesium bromide or butylmagnesium bromide are generally well-behaved and effective coupling partners.

-

Secondary and Tertiary Alkyl Grignards: These can be more challenging due to the increased likelihood of β-hydride elimination from the organometallic intermediate, leading to the formation of an alkene byproduct and reduction of the aryl halide.[1][6] Careful selection of the catalyst and reaction conditions is crucial to minimize this side reaction.

Catalyst Systems and Reaction Conditions

The selection of the appropriate catalyst and reaction conditions is paramount for a successful Kumada coupling with difluorobenzenes.

| Parameter | Recommendation | Rationale |

| Catalyst | NiCl₂(dppp), NiCl₂(dppe), Pd(OAc)₂/phosphine ligand, PdCl₂(dppf) | Phosphine ligands stabilize the metal center and modulate its reactivity. The choice between Ni and Pd may depend on the specific substrate and desired selectivity.[11][12][16] |

| Solvent | Anhydrous THF or Diethyl Ether | Grignard reagents are highly sensitive to moisture and protic solvents. Ethereal solvents are essential for their formation and stability.[17] |

| Temperature | Room temperature to reflux | The optimal temperature will depend on the reactivity of the specific substrates and catalyst. Reactions with less reactive aryl fluorides may require heating.[12] |

| Atmosphere | Inert (e.g., Argon or Nitrogen) | To prevent the quenching of the Grignard reagent by atmospheric oxygen and moisture. |

Detailed Experimental Protocols

The following protocols are representative examples of the Kumada coupling for the alkylation of difluorobenzene. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Procedure for Nickel-Catalyzed Alkylation of Difluorobenzene

Figure 2: Experimental Workflow for Ni-Catalyzed Alkylation.

Materials:

-

Difluorobenzene isomer (1.0 mmol)

-

Alkylmagnesium halide (1.2 - 1.5 mmol) in THF or diethyl ether

-

NiCl₂(dppp) (0.01 - 0.05 mmol, 1-5 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum under an inert atmosphere (argon or nitrogen), add the difluorobenzene isomer and NiCl₂(dppp).

-

Add anhydrous THF via syringe.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the alkylmagnesium halide solution via syringe over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is sluggish, it may be heated to reflux.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Palladium-Catalyzed Arylation of 1,2-Difluorobenzene (Adapted from Saeki et al.)[12]

This protocol demonstrates the feasibility of C-F bond activation in a difluorobenzene system using a palladium catalyst. While this specific example is for an arylation, the general principles can be adapted for alkylation.

Materials:

-

1,2-Difluorobenzene (1.0 mmol)

-

4-Methylphenylmagnesium bromide (1.5 mmol, 1.0 M solution in THF)

-

PdCl₂(dppp) (0.01 mmol, 1 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Eicosane (internal standard for GC analysis)

Procedure:

-

To a suspension of PdCl₂(dppp) and 1,2-difluorobenzene in THF, add the 4-methylphenylmagnesium bromide solution at room temperature.

-

Heat the mixture under reflux for 48 hours.

-

Monitor the reaction by GC analysis with an internal standard to determine the yield.

-

The reported yield for 2-fluoro-4'-methylbiphenyl was 91%.[12]

-

Purification can be achieved by column chromatography on silica gel and high-performance liquid chromatography (HPLC).

Troubleshooting and Side Reactions

| Problem | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst; poor quality Grignard reagent; insufficient reaction time or temperature. | Use a fresh, active catalyst. Prepare or titrate the Grignard reagent before use. Increase reaction time and/or temperature. |

| Formation of homocoupled byproduct (R-R) | Wurtz-Fittig type side reaction. | Add the Grignard reagent slowly to the reaction mixture to maintain a low concentration. |

| Formation of alkene byproduct | β-hydride elimination from the organometallic intermediate. | Use a catalyst system known to suppress β-hydride elimination (e.g., with specific phosphine ligands).[6] Lower the reaction temperature. |

| Formation of biphenyl from Grignard reagent | Homocoupling of the Grignard reagent. | This is an inherent side reaction, but its extent can sometimes be minimized by careful control of reaction conditions. |

Conclusion and Future Outlook

The catalytic alkylation of difluorobenzenes using Grignard reagents, primarily through the Kumada coupling, is a powerful and versatile tool for the synthesis of valuable fluorinated building blocks. While the inertness of the C-F bond presents a significant challenge, the use of appropriate nickel or palladium catalysts can effectively overcome this hurdle. The choice of catalyst, ligand, and reaction conditions is critical to achieving high yields and minimizing side reactions, particularly β-hydride elimination when using branched alkyl Grignard reagents.

Future research in this area will likely focus on the development of more active and selective catalyst systems that can operate under milder conditions and tolerate a wider range of functional groups. The exploration of iron-based catalysts, which are more earth-abundant and less toxic, is also a promising avenue of investigation.[18] As our understanding of the intricate mechanisms of C-F bond activation continues to grow, we can expect the development of even more efficient and practical methods for the synthesis of complex alkylated difluorobenzenes, further empowering the fields of drug discovery and materials science.

References

- Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.

- Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.

- Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Comput

- The Grignard Reaction – Unraveling a Chemical Puzzle.

- Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosyl

- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acyl

- Kumada Cross-Coupling Reaction. Alfa Chemistry.

- Exploration of Mechanochemical Activation in Solid-St

- Nickel- and Palladium-Catalyzed Cross-Coupling Reaction of Polyfluorinated Arenes and Alkenes with Grignard Reagents. Thieme E-Books & E-Journals.

- Dichloro(1,3-bis(diphenylphosphino)propane)nickel. Wikipedia.

- Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange.

- Kumada coupling. Wikipedia.

- Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). PubMed.

- Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.

- Nickel and Palladium-Catalyzed Cross-Coupling Reaction of Polyfluorinated Arenes and Alkenes with Grignard Reagents.

- Kumada-Tamao-Corriu Cross Coupling.

- Kumada Coupling. Organic Chemistry Portal.

- Why isn't fluorine used in a Grignard reagent?. Quora.

Sources

- 1. Kumada coupling - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. portal.fis.tum.de [portal.fis.tum.de]

- 9. Nickel-catalyzed defluorinative alkylation of C(sp2)–F bonds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Dichloro(1,3-bis(diphenylphosphino)propane)nickel - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. acgpubs.org [acgpubs.org]

Spectroscopic data (NMR, IR, MS) of 1-Butyl-3,5-difluorobenzene

An In-depth Technical Guide to the Spectroscopic Data of 1-Butyl-3,5-difluorobenzene

Authored by: Gemini, Senior Application Scientist

Introduction

1-Butyl-3,5-difluorobenzene is an aromatic compound featuring a butyl substituent and two fluorine atoms in a meta arrangement on the benzene ring. This substitution pattern imparts specific physicochemical properties relevant in various fields, including materials science and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The fluorine atoms significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making its unambiguous structural confirmation paramount.[1] This guide provides a comprehensive analysis of the expected spectroscopic data for 1-Butyl-3,5-difluorobenzene, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles and data from closely related analogs are synthesized to provide a robust analytical blueprint for researchers.

Molecular Structure and Spectroscopic Implications

The structure of 1-Butyl-3,5-difluorobenzene dictates its spectroscopic signature. The key features are the C₂-symmetric aromatic ring, the flexible butyl chain, and the highly electronegative fluorine atoms. These elements create distinct electronic environments that are probed by different spectroscopic techniques.

Caption: Molecular structure of 1-Butyl-3,5-difluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Butyl-3,5-difluorobenzene, ¹H, ¹³C, and ¹⁹F NMR experiments provide complementary and definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data reproducibility and accuracy.

-

Sample Preparation: Dissolve ~10-20 mg of 1-Butyl-3,5-difluorobenzene in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. Use an external reference standard like CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm).[2] The large chemical shift dispersion of ¹⁹F NMR typically allows for rapid data acquisition.[3]

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum is characterized by signals from the aromatic protons and the aliphatic butyl chain. Due to the molecule's symmetry, the two protons at C2 and C6 are chemically equivalent, as are the two fluorine atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-2, H-6 (Aromatic) | 6.8 - 7.0 | Doublet of triplets (dt) or Triplet of triplets (tt) | 2H | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

| H-4 (Aromatic) | 6.6 - 6.8 | Triplet of triplets (tt) | 1H | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

| -CH₂- (Benzylic, α) | 2.5 - 2.7 | Triplet (t) | 2H | ³JHH ≈ 7-8 Hz |

| -CH₂- (β) | 1.5 - 1.7 | Sextet or Multiplet (m) | 2H | ³JHH ≈ 7-8 Hz |

| -CH₂- (γ) | 1.3 - 1.5 | Sextet or Multiplet (m) | 2H | ³JHH ≈ 7-8 Hz |

| -CH₃ (δ) | 0.9 - 1.0 | Triplet (t) | 3H | ³JHH ≈ 7-8 Hz |

Interpretation:

-

Aromatic Region (6.6 - 7.0 ppm): The fluorine atoms are strongly electron-withdrawing, deshielding the aromatic protons. However, their lone pairs can participate in resonance, which has a shielding effect. For 1,3-difluorobenzene, the proton at C2 (between the fluorines) is the most shielded, while the proton at C4 is also shielded relative to benzene.[4] The addition of the electron-donating butyl group will cause a slight upfield shift for all aromatic protons. The complex splitting patterns arise from coupling to both adjacent protons (⁴JHH) and the fluorine atoms (³JHF and ⁵JHF).

-

Aliphatic Region (0.9 - 2.7 ppm): The butyl chain displays a predictable pattern. The benzylic protons (-CH₂-α) are deshielded by the aromatic ring and appear furthest downfield. The terminal methyl group (-CH₃) is the most shielded and appears furthest upfield. The internal methylene groups appear as overlapping multiplets in the intermediate region.

¹³C NMR Spectroscopy: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments. A key feature is the presence of carbon-fluorine (C-F) coupling, which can be observed in a proton-coupled or fluorine-coupled spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C-3, C-5 (Ar-F) | 162 - 165 | Large one-bond C-F coupling (¹JCF ≈ 240-250 Hz) |

| C-1 (Ar-C) | 145 - 148 | Triplet due to two-bond C-F coupling (²JCF) |

| C-2, C-6 (Ar-H) | 110 - 115 | Doublet due to two-bond C-F coupling (²JCF) |

| C-4 (Ar-H) | 102 - 105 | Triplet due to two-bond C-F coupling (²JCF) |

| -CH₂- (Benzylic, α) | 35 - 37 | |

| -CH₂- (β) | 30 - 32 | |

| -CH₂- (γ) | 22 - 24 | |

| -CH₃ (δ) | 13 - 15 |

Interpretation:

-

Aromatic Region (102 - 165 ppm): The carbons directly bonded to fluorine (C-3, C-5) are significantly deshielded and will appear as a doublet in a coupled spectrum with a very large one-bond coupling constant (¹JCF).[5] The other aromatic carbons will also show coupling to the fluorine atoms, typically with ²JCF > ³JCF. The C-4 carbon, situated between two carbons bearing electron-withdrawing groups (via resonance), is expected to be the most shielded aromatic carbon.

-

Aliphatic Region (13 - 37 ppm): The signals for the butyl chain carbons are found in their typical regions, with the benzylic carbon being the most deshielded.

¹⁹F NMR Spectroscopy: Data and Interpretation

¹⁹F NMR is highly sensitive to the electronic environment and provides a simple spectrum for this symmetric molecule.[6]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity |

| F-3, F-5 | -108 to -112 | Triplet of triplets (tt) |

Interpretation: The chemical shift of fluorine in aromatic systems is highly diagnostic. For monofluorobenzene, the shift is approximately -113 ppm.[2] In 1,3-difluorobenzene, the shift is around -110 ppm. The presence of the electron-donating butyl group at C1 is expected to cause a slight upfield shift (to a more negative value). The signal will appear as a complex multiplet, primarily a triplet of triplets, due to coupling with the ortho protons (H-2, H-4, H-6) and the meta proton (H-4).[1][7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing a fingerprint based on its functional groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired from a neat liquid sample. A drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong |

| C=C Stretch (Aromatic Ring) | 1620 - 1580, 1500 - 1450 | Medium-Strong |

| C-H Bend (Aliphatic) | 1470 - 1450 | Medium |

| C-F Stretch (Aromatic) | 1300 - 1100 | Strong, often multiple bands |

| C-H Out-of-Plane Bend | 900 - 675 | Strong |

Interpretation: The IR spectrum will be dominated by strong C-H stretching bands from the butyl group just below 3000 cm⁻¹ and weaker aromatic C-H stretches just above 3000 cm⁻¹.[8] The aromatic C=C stretching vibrations will appear as a pair of bands in the 1620-1450 cm⁻¹ region. The most diagnostic peaks for this molecule are the very strong C-F stretching bands, which are expected in the 1300-1100 cm⁻¹ region.[9] Additionally, the substitution pattern on the benzene ring can be confirmed by analyzing the out-of-plane C-H bending region (900-675 cm⁻¹). A 1,3,5-trisubstituted pattern typically gives rise to characteristic bands in this region.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common high-energy technique that induces extensive fragmentation.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 1-Butyl-3,5-difluorobenzene (C₁₀H₁₂F₂) is 170.20 g/mol .

| m/z | Proposed Ion Fragment | Relative Intensity | Mechanism |

| 170 | [C₁₀H₁₂F₂]⁺• | Moderate | Molecular Ion (M⁺•) |

| 127 | [C₆H₄F₂CH₂]⁺ | 100 (Base Peak) | Benzylic cleavage (loss of •C₃H₇) |

| 114 | [C₆H₅F₂]⁺ | Moderate | Loss of C₄H₈ (butyl group) |

| 91 | [C₇H₇]⁺ | Low | McLafferty rearrangement (if applicable) |

Interpretation: The fragmentation of alkylbenzenes is a well-understood process.[11][12] The molecular ion peak at m/z 170 should be clearly visible. The most favorable fragmentation pathway for alkylbenzenes is cleavage at the benzylic C-C bond, which leads to the formation of a resonance-stabilized benzylic carbocation.[13]

Caption: Proposed primary fragmentation of 1-Butyl-3,5-difluorobenzene.

For 1-Butyl-3,5-difluorobenzene, the loss of a propyl radical (•C₃H₇) results in the highly stable difluorobenzyl cation at m/z 127. This fragment is expected to be the base peak (the most intense peak) in the spectrum. Another significant fragmentation would be the loss of the entire butyl group as butene (C₄H₈) via a rearrangement, leading to a fragment at m/z 114. While the tropylium ion (m/z 91) is characteristic of many alkylbenzenes, its formation here would require the loss of fluorine atoms, making it a less probable pathway compared to the direct benzylic cleavage.[14]

Conclusion

The spectroscopic characterization of 1-Butyl-3,5-difluorobenzene is straightforward using modern analytical techniques. The molecule's C₂ symmetry simplifies its NMR spectra, while the presence of fluorine provides unique handles in ¹³C and ¹⁹F NMR through distinct chemical shifts and C-F coupling patterns. The IR spectrum is characterized by strong C-F and aliphatic C-H stretching vibrations. Finally, the mass spectrum is expected to be dominated by a base peak at m/z 127, resulting from a predictable benzylic cleavage. This comprehensive guide provides researchers with the expected data and interpretive logic necessary to confidently identify and characterize this important fluorinated aromatic compound.

References

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.

- Kuck, D. (2003). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Journal of Mass Spectrometry, 38(1), 1-25.

- Gardner, A. M., & Wright, T. G. (2011). Spectroscopy of substituted benzene molecules. Journal of Chemical Physics, 135(11), 114305.

- Schaeffer, T., & Schneider, W. G. (1963). Proton NMR-spectroscopic studies of substituted aromatic compounds I. Ring-current and charge effects on para-hydrogen chemical shifts in monosubstituted benzenes. Canadian Journal of Chemistry, 41(4), 966-982.

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. Available at: [Link]

- Kuck, D. (2002). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. International Journal of Mass Spectrometry, 213(2-3), 101-144.

-

Spectroscopy Online. (2016). Interpreting the Spectra of Substituted Benzene Rings. Available at: [Link]

- Tantillo, D. J., & Jover, J. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9475-9481.

-

Hoye, T. R., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]

-

University of California, Irvine. (n.d.). Fluorine NMR. Retrieved from [Link]

- Gerig, J. T. (2002). An Overview of Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 41(3-4), 125-168.

- Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(9), 2636-2645.

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

PubChem. (n.d.). 1,3,5-Trifluorobenzene. Retrieved from [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. colorado.edu [colorado.edu]

- 3. azom.com [azom.com]

- 4. 1,3-Difluorobenzene (372-18-9) 1H NMR [m.chemicalbook.com]

- 5. 1,3-Difluorobenzene (372-18-9) 13C NMR spectrum [chemicalbook.com]

- 6. biophysics.org [biophysics.org]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

1-Butyl-3,5-difluorobenzene: A Technical Profile and Predictive Analysis for Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance a compound's pharmacological profile. The unique electronic properties of fluorine can profoundly influence key drug-like characteristics, including metabolic stability, binding affinity, and lipophilicity.[1][2] Among the array of fluorinated motifs, the 3,5-difluorophenyl group has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of 1-Butyl-3,5-difluorobenzene, a member of this important class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive analysis of its properties, grounded in the known characteristics of its close structural analogs and established principles of physical organic chemistry. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Molecular and Physicochemical Profile

1-Butyl-3,5-difluorobenzene (CAS Number: 1245649-46-0) is an aromatic compound characterized by a butyl group attached to a benzene ring bearing two fluorine atoms at the meta positions.[3][4][5][6][7]

Molecular Structure:

Caption: Molecular structure of 1-Butyl-3,5-difluorobenzene.

Table 1: Predicted and Comparative Physical Properties

| Property | Predicted Value for 1-Butyl-3,5-difluorobenzene | Comparative Data |

| Molecular Formula | C₁₀H₁₂F₂ | C₈H₈F₂ (1-Ethyl-3,5-difluorobenzene)[8] |

| Molecular Weight | 170.20 g/mol | 142.15 g/mol (1-Ethyl-3,5-difluorobenzene)[8] |

| Boiling Point | ~180-190 °C | 127.5 °C (1-Ethyl-3,5-difluorobenzene)[9] |

| Density | ~1.0 g/mL | 1.1 g/cm³ (1-Ethyl-3,5-difluorobenzene)[9] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | Similar solubility profile expected for analogues. |

| Appearance | Colorless liquid (predicted) | Colorless liquid for similar alkylbenzenes. |

Note: Predicted values are extrapolated from trends observed in related alkylbenzenes and fluorinated aromatic compounds. Direct experimental data is not currently available in published literature.

Synthesis and Reactivity

The synthesis of 1-Butyl-3,5-difluorobenzene can be approached through several established synthetic methodologies for alkylated aromatic compounds. The choice of method would depend on the availability of starting materials and the desired scale of the synthesis.

Synthetic Workflow: Friedel-Crafts Alkylation

A plausible and direct route to 1-Butyl-3,5-difluorobenzene is the Friedel-Crafts alkylation of 1,3-difluorobenzene.[10][11][12][13] This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. brocku.scholaris.ca [brocku.scholaris.ca]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. Alkylbenzene - Wikipedia [en.wikipedia.org]

- 8. 1-Ethyl-3,5-difluorobenzene | C8H8F2 | CID 20352892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-ジフルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mt.com [mt.com]

Purification of 1-Butyl-3,5-difluorobenzene by Column Chromatography: A Protocol Rooted in First Principles

An In-depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, my experience has shown that the successful purification of chemical intermediates is not merely about following steps, but about understanding the causality behind them. This guide provides a robust, field-proven methodology for the purification of 1-Butyl-3,5-difluorobenzene, a valuable building block in medicinal chemistry and materials science. We will move beyond a simple recipe to establish a self-validating protocol grounded in the physicochemical properties of the target molecule and the fundamental principles of chromatography.

Part 1: Compound Profile & Safety Mandates

A comprehensive understanding of the target molecule is the bedrock of any successful purification strategy. Its physical properties dictate its behavior, while its hazard profile dictates our handling procedures.

Physicochemical Characteristics

1-Butyl-3,5-difluorobenzene is a non-polar aromatic compound. While specific experimental data is not widely published, its properties can be reliably estimated from closely related analogues.

| Property | Estimated Value / Description | Rationale & Significance |

| Molecular Formula | C₁₀H₁₂F₂ | Confirmed structure. |

| Molecular Weight | 170.20 g/mol | Calculated from the formula. |

| Appearance | Colorless to light yellow liquid | Typical for simple aromatic hydrocarbons. |

| Boiling Point | ~180-195 °C | Estimated based on analogues like 1-bromo-3,5-difluorobenzene (140°C) and the addition of a butyl group. |

| Density | ~1.0 - 1.1 g/mL | Estimated from analogues like 1-ethyl-3,5-difluorobenzene.[1] |

| Polarity | Low / Non-polar | The molecule is dominated by the hydrocarbon butyl chain and the relatively non-polar difluorobenzene ring. This is the single most critical property for designing the chromatography method. |

Anticipated Impurity Profile

The choice of purification strategy must account for the likely impurities from synthesis. A common route to this compound is the Friedel-Crafts alkylation of 1,3-difluorobenzene. This context allows us to predict the following impurities:

-

Unreacted Starting Materials: 1,3-difluorobenzene is more polar than the product.

-

Positional Isomers: Formation of 1-Butyl-2,4-difluorobenzene or other isomers is possible.[2] These are often the most challenging impurities to remove due to their very similar polarity and boiling points.

-

Poly-alkylation Products: Di-butylated difluorobenzenes may form, which would be even less polar than the desired product.

-

Reaction Byproducts: Residual catalysts and reagents from the workup.

Critical Safety Protocols

-

Flammability: The compound is expected to be a flammable liquid.[3][6] All work must be conducted in a certified chemical fume hood, away from ignition sources. Use spark-proof equipment and ensure containers are grounded during transfer.[4]

-

Toxicity & Irritation: Assumed to be harmful if swallowed and a skin/eye irritant.[6] May cause damage to organs through prolonged exposure.[3]

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles with side shields, and a flame-resistant lab coat.

-

Waste Disposal: Dispose of all solvent and silica waste in appropriately labeled hazardous waste containers according to institutional guidelines.

Part 2: The Chromatographic Principle: Exploiting Polarity Differentials

Our strategy is based on normal-phase adsorption chromatography . This technique separates compounds based on their differential affinity for a polar stationary phase versus a non-polar mobile phase.[7]

-

Stationary Phase: We will use silica gel (SiO₂), a highly polar adsorbent. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules.[7]

-

Mobile Phase (Eluent): A low-polarity solvent system will be used.

-

Separation Mechanism: When the crude mixture is introduced, molecules compete for adsorption onto the silica surface versus dissolution in the eluent.[7]

-

1-Butyl-3,5-difluorobenzene (Low Polarity): Has a weak affinity for the polar silica gel. It will spend more time dissolved in the non-polar mobile phase and thus travel down the column quickly.

-

Polar Impurities (e.g., starting materials, certain byproducts): Have a stronger affinity for the silica gel. They will adsorb more strongly, spending less time in the mobile phase and traveling down the column slowly, or not at all.[8]

-

The following diagram illustrates this principle at a conceptual level.

Sources

- 1. 1-Ethyl-3,5-difluorobenzene | C8H8F2 | CID 20352892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Guide to the Safe Handling of Difluorinated Aromatic Compounds in Research and Development

Preamble: The Duality of the C-F Bond

The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The carbon-fluorine bond, the strongest single bond in organic chemistry, imparts unique properties such as increased metabolic stability, altered lipophilicity, and modulated electronic characteristics.[1] However, this same stability and the specific hazards associated with fluorinated compounds necessitate a robust and informed approach to laboratory safety. Difluorinated aromatics, while invaluable, present a distinct set of challenges, from high flammability to potential, and sometimes poorly understood, toxicological profiles.[2][3] This guide provides researchers, scientists, and drug development professionals with a technical framework for handling these compounds, grounded in the principles of risk assessment and the hierarchy of controls. Our focus is not merely on procedure, but on the scientific rationale that underpins a culture of safety.

Section 1: Hazard Identification and Characterization

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. For difluorinated aromatics, these hazards can be broadly categorized into physicochemical and health-related risks.

Physicochemical Hazards: Flammability and Reactivity

A primary and immediate hazard associated with many common difluorinated aromatic compounds, such as the isomers of difluorobenzene, is their high flammability .[3] They are often volatile liquids with low flash points, meaning they can form ignitable vapor mixtures with air at or below room temperature.

Causality of Flammability Risk: The volatility of these compounds allows them to readily evaporate, creating a fuel-rich atmosphere. When combined with an ignition source (sparks, hot plates, static electricity), a fire or explosion can occur. Therefore, control measures are centered on preventing the formation of this "fire triangle" (fuel, oxygen, ignition source).

Key precautions include:

-

Grounding and Bonding: Always ground and bond containers when transferring material to prevent the buildup of static electricity, which can act as an ignition source.[2][4]

-

Spark-Proof Tools: Utilize tools made from non-sparking materials (e.g., beryllium copper).[4]

-

Explosion-Proof Equipment: Electrical equipment within the handling area must be rated as explosion-proof.

-

Inert Atmosphere: For highly sensitive operations, working under an inert atmosphere (e.g., nitrogen or argon) can mitigate the risk by displacing oxygen.

While the C-F bond itself is strong, the presence of fluorine atoms can influence the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution reactions.[5] It is crucial to review literature for potential incompatibilities, especially with strong oxidizing agents, strong bases, or reactive metals.[4]

Table 1: Physicochemical Properties of Common Difluorobenzene Isomers

| Compound | CAS No. | Molecular Formula | Boiling Point (°C) | Flash Point (°C) |

| 1,2-Difluorobenzene | 367-11-3 | C₆H₄F₂ | 92 | 1 (closed cup) |

| 1,3-Difluorobenzene | 372-18-9 | C₆H₄F₂ | 83 | -5 (closed cup) |

| 1,4-Difluorobenzene | 540-36-3 | C₆H₄F₂ | 89 | 2 (closed cup) |

| Data sourced from Safety Data Sheets.[3][6] |

Health Hazards: Routes of Exposure and Toxicology

The toxicological profiles of many difluorinated aromatics are not fully characterized, demanding a cautious approach.[2] Exposure can occur via inhalation, dermal contact, and ingestion.[7]

-

Inhalation: This is a primary route of exposure due to the volatility of these compounds. Inhalation can be harmful, potentially causing dizziness, respiratory irritation, and, in severe cases, pulmonary edema.[2][3][8]

-

Dermal Contact: While intact skin provides a barrier, many organic solvents can defat the skin with prolonged contact, leading to dermatitis.[4] The potential for systemic absorption through the skin should not be underestimated, as some fluorinated compounds can be absorbed and exert systemic effects.[1]

-

Eye Contact: Direct contact with the liquid or high concentrations of vapor can cause serious eye irritation.[6]

-

Ingestion: Accidental ingestion is a risk if proper laboratory hygiene is not followed.[9]

A significant, though less direct, hazard is the potential for fluorinated compounds to form highly toxic byproducts, such as hydrogen fluoride (HF), under certain conditions (e.g., combustion or reaction with strong acids). HF is extremely corrosive and toxic, causing severe burns that may have delayed symptoms.[10][11]

Section 2: The Risk Assessment Workflow

Before any new procedure involving difluorinated aromatics is undertaken, a formal risk assessment must be performed. This is not a bureaucratic exercise but a systematic process of identifying hazards, evaluating the likelihood and severity of potential harm, and implementing appropriate control measures.

Caption: A systematic workflow for conducting a risk assessment before handling difluorinated aromatics.

Section 3: Implementing the Hierarchy of Controls

The most effective way to manage identified risks is to follow the hierarchy of controls, which prioritizes strategies from most to least effective.

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

-

Elimination/Substitution: The most effective control is to eliminate the hazard. While often not feasible, always consider if a less hazardous chemical could achieve the desired scientific outcome.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood: All work with open containers of difluorinated aromatics must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7]

-

Glove Boxes: For highly hazardous, air-sensitive, or moisture-sensitive reactions, a glove box with an inert atmosphere is the preferred control.[12]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute fugitive emissions.[2] Facilities should be equipped with eyewash stations and safety showers.[2]

-

-

Administrative Controls: These are work policies and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for handling, storage, and disposal must be written and readily available.[12]

-

Training: All personnel must be trained on the specific hazards and the procedures outlined in the SOPs before beginning work.[12]

-

Designated Areas: Clearly mark areas where difluorinated aromatics are stored and handled.

-

Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[9] Always wash hands thoroughly after handling chemicals, even if gloves were worn.[13]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully based on the specific hazards. It does not eliminate the hazard, but provides a barrier.

Table 2: Personal Protective Equipment (PPE) Selection Guide

| Exposure Route | Recommended PPE & Engineering Controls | Rationale |

| Inhalation | - Work in a certified chemical fume hood.[14] - Ensure adequate ventilation.[2] | To prevent the inhalation of flammable and potentially toxic vapors.[3] |

| Skin Contact | - Wear chemically resistant gloves (e.g., nitrile for incidental contact, consider thicker neoprene or butyl rubber for extended use).[15][16] - Wear a flame-resistant lab coat.[14] - Use closed-toe shoes and full-length pants.[15] | To prevent skin absorption and irritation. Always inspect gloves for defects before use.[9] |

| Eye Contact | - Wear chemical safety goggles.[15] - Use a face shield in addition to goggles when there is a significant splash hazard (e.g., transferring large quantities).[4] | To protect eyes from splashes, which could cause serious damage.[6] |

Section 4: Standard Protocols for Handling, Storage, and Disposal

General Handling Protocol

-

Preparation: Before starting, review the SDS and the specific SOP for the chemical and procedure.[15] Ensure the fume hood is functioning correctly and the work area is clear of unnecessary items.

-

PPE: Don the appropriate PPE as specified in Table 2.

-

Transfer: When pouring or transferring liquids, do so slowly and carefully to minimize splashing and vapor generation. Use a grounded and bonded setup for transfers between metal containers to prevent static discharge.[2]

-

Heating: Do not heat flammable liquids with an open flame. Use a heating mantle, steam bath, or oil bath with appropriate temperature controls.

-

Housekeeping: Keep containers tightly closed when not in use. Clean up any minor spills immediately.

-

Completion: Upon completion of work, decontaminate work surfaces and any equipment used.[7] Wash hands and arms thoroughly.[9]

Storage

Proper storage is critical to prevent accidents and maintain chemical integrity.

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[2][17]

-

Containers: Ensure containers are tightly sealed, clearly labeled, and in good condition.[17]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[4]

-

Inventory: Maintain an accurate inventory to track usage and prevent the accumulation of expired chemicals.[17]

Waste Disposal

All waste containing difluorinated aromatics must be treated as hazardous waste.

-

Segregation: Collect fluorinated waste in a dedicated, clearly labeled, and compatible waste container. Do not mix with incompatible waste streams.[12]

-

Disposal: Follow all institutional and local regulations for hazardous waste disposal. This may involve incineration or other specialized treatments.[18] Do not pour any amount into drains.[2]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an incident. All laboratory personnel must be familiar with the location of safety equipment and emergency procedures.

Caption: Decision tree for responding to a chemical spill of difluorinated aromatics.

Step-by-Step Minor Spill Cleanup Protocol

This protocol is for small, contained spills (< 1 Liter) that do not pose an immediate fire or health hazard.[19][20]

-

Alert: Immediately alert personnel in the vicinity.[20]

-

Control: If flammable, eliminate all ignition sources.[19]

-

PPE: Don the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For larger spills within this category, consider respiratory protection.

-

Contain: Confine the spill by surrounding it with an absorbent material like vermiculite or a commercial spill absorbent.[19]

-

Absorb: Cover the spill with the absorbent material, working from the outside in.

-

Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[19]

-

Decontaminate: Clean the spill area with soap and water, then wipe dry.[19]

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

-

Report: Report the incident to your supervisor and environmental health and safety department.[19]

First Aid Measures

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responders.[3][6]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3][6]

Conclusion

Difluorinated aromatic compounds are powerful tools in the arsenal of the modern scientist. Their effective and safe use hinges on a culture of vigilance, preparedness, and a deep understanding of their inherent properties. By moving beyond rote memorization of rules to a genuine comprehension of the causality behind safety protocols—from preventing static discharge to selecting the correct PPE—researchers can harness the full potential of these molecules while ensuring the well-being of themselves and their colleagues. A proactive, risk-based approach is not a barrier to discovery; it is the foundation upon which sustainable and responsible innovation is built.

References

-

Material Safety Data Sheet - 1,4-Difluorobenzene, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Fluorine. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

-

Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (n.d.). RSG Safety. Retrieved from [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). National Institutes of Health (NIH). Retrieved from [Link]

-

Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

PFAS and PPE: what is the current situation? (2023, November 30). Vandeputte. Retrieved from [Link]

-

Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity? (n.d.). ResearchGate. Retrieved from [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

-

The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016, August 8). Chemical Society Reviews. Retrieved from [Link]

-

What are the storage conditions for different types of fluorinated pharmaceutical intermediates? (2025, October 1). Okchem. Retrieved from [Link]

-

Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

Laboratory Safety Guide - Hydrofluoric Acid. (2022, September 19). Rowan University. Retrieved from [Link]

-

Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

-

Material Safety Data Sheet. (2024, December 18). Diffusions Aromatiques. Retrieved from [Link]

-

Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

-

Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

-

Hazard Summary Identification Reason for Citation How to Determine if You Are Being Exposed Workplace Exposure Limits. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]

-

Spills, Leaks & Odors: Emergency Situations. (n.d.). Indiana University. Retrieved from [Link]

-

Fluorine Safety. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

General Chemical Spill Procedures. (n.d.). University of British Columbia. Retrieved from [Link]

-

1,1-Difluoroethane - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

-

Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved from [Link]

-

Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

-

Table of exposure limits for chemical and biological substances. (2025, August 20). WorkSafeBC. Retrieved from [Link]

-

Risk assessment of fluorinated substances in cosmetic products. (n.d.). The Norwegian Scientific Committee for Food Safety. Retrieved from [Link]

-

Toxicology of fluorine-containing monomers. (n.d.). PubMed. Retrieved from [Link]

-

Exposure Limits for Chemical and Biological Substances. (n.d.). WorkSafe Magazine. Retrieved from [Link]

-

California Code of Regulations, Title 8, Section 5155. Airborne Contaminants. (n.d.). California Department of Industrial Relations. Retrieved from [Link]

-

Fluorine Acute Exposure Guideline Levels. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

Health and Safety in Fragrance and Food Flavour Manufacturing. (2024, April 19). Univa Aromatics. Retrieved from [Link]

-

Dermal Exposure Potential and PFAS: Recent Research. (2024, February 14). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. Retrieved from [Link]

-

Aquatic toxicology of perfluorinated chemicals. (n.d.). Seoul National University. Retrieved from [Link]

-

Aromatic Reactivity. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Fluorocarbons (PFAS)—The Forever Chemicals. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of California, Berkeley Environment, Health & Safety. Retrieved from [Link]

Sources

- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-Difluorobenzene - Safety Data Sheet [chemicalbook.com]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. nj.gov [nj.gov]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. sites.rowan.edu [sites.rowan.edu]

- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. gz-supplies.com [gz-supplies.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ipo.rutgers.edu [ipo.rutgers.edu]

- 16. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 17. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]

- 18. epa.gov [epa.gov]

- 19. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 20. umanitoba.ca [umanitoba.ca]

An In-depth Technical Guide to 1-Butyl-3,5-difluorobenzene: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-Butyl-3,5-difluorobenzene, a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science. Due to its limited commercial availability, this document focuses on a proposed synthetic route from readily available starting materials, outlines expected characterization data, and discusses its potential applications based on the known properties of structurally related molecules.

Compound Identification and Properties

While 1-Butyl-3,5-difluorobenzene is a specific chemical entity, it is important to distinguish between its isomers. Standard nomenclature implies the linear n-butyl isomer. As of the writing of this guide, a specific CAS Registry Number for 1-n-butyl-3,5-difluorobenzene is not readily found in major chemical databases, suggesting it is an uncommon compound. However, its molecular formula and weight can be definitively stated.

Table 1: Core Compound Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂F₂ |

| Molecular Weight | 170.20 g/mol |

| Isomeric Form | n-butyl (presumed) |

| Structure | A benzene ring substituted with an n-butyl group at position 1 and fluorine atoms at positions 3 and 5. |

For the purpose of synthesis, the commercially available precursor, 1-Bromo-3,5-difluorobenzene, is a key starting material.

Table 2: Properties of Key Synthetic Precursor

| Property | 1-Bromo-3,5-difluorobenzene |

| CAS Number | 461-96-1[1][2][3] |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol [2][3] |

| Appearance | Colorless to light yellow liquid[1][3] |

Proposed Synthesis: A Cross-Coupling Approach

The synthesis of 1-Butyl-3,5-difluorobenzene can be efficiently achieved through a palladium-catalyzed cross-coupling reaction. The differential reactivity of the carbon-halogen bond (C-Br vs. C-F) allows for selective functionalization at the bromine position.[4][5] Both Suzuki-Miyaura and Kumada-Tamao-Corriu coupling reactions are viable and well-established methods for forming C(sp²)-C(sp³) bonds.

Rationale for Synthetic Strategy

The choice of a cross-coupling reaction is predicated on several factors:

-

High Functional Group Tolerance: Modern cross-coupling protocols are compatible with a wide array of functional groups, although in this specific case, the substrate is relatively simple.

-

Mild Reaction Conditions: These reactions typically proceed under conditions that are unlikely to degrade the starting material or product.

-

High Yields: With proper optimization, high yields of the desired product can be expected.

-

Availability of Precursors: 1-Bromo-3,5-difluorobenzene is a commercially available and relatively inexpensive starting material.[1][2][3]

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a robust method that utilizes an organoboron reagent.[6][7]

Caption: Proposed Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-3,5-difluorobenzene (1.0 eq.), n-butylboronic ester (e.g., neopentyl glycol ester, 1.2 eq.), and a suitable palladium catalyst system (e.g., AntPhos-Pd-G3, 2 mol%).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) as the solvent, followed by the addition of a base such as potassium trimethylsilanolate (TMSOK, 2.0 eq.).[8]

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are often complete within 1-2 hours.[8]

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-Butyl-3,5-difluorobenzene.

Kumada-Tamao-Corriu Coupling Protocol

An alternative approach is the Kumada coupling, which employs a Grignard reagent.[9][10]

Step-by-Step Methodology:

-

Grignard Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, prepare n-butylmagnesium bromide by the slow addition of n-butyl bromide to magnesium turnings in anhydrous THF.

-

Reaction Setup: In another flame-dried Schlenk flask, dissolve 1-Bromo-3,5-difluorobenzene (1.0 eq.) in anhydrous THF. Add a nickel or palladium catalyst (e.g., NiCl₂(dppp), 2-5 mol%).

-

Reaction Execution: Cool the aryl halide solution to 0 °C and slowly add the prepared n-butylmagnesium bromide solution (1.1 eq.). Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, and purify the product as described for the Suzuki-Miyaura coupling.

Predicted Analytical and Spectroscopic Data

Definitive experimental data for 1-Butyl-3,5-difluorobenzene is not widely published. However, based on the known spectral properties of the 3,5-difluorophenyl moiety and the n-butyl group, the following characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules.[11]

Table 3: Predicted ¹H and ¹³C NMR Data for 1-Butyl-3,5-difluorobenzene

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 6.6 - 6.8 | m | 3H | Ar-H |

| Alkyl (α) | ~2.6 | t | 2H | -CH₂-Ar |

| Alkyl (β) | ~1.6 | m | 2H | -CH₂-CH₂-Ar |

| Alkyl (γ) | ~1.4 | m | 2H | -CH₂-CH₃ |

| Alkyl (δ) | ~0.9 | t | 3H | -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |